![molecular formula C20H29N3O3S B2540268 N'-(2,3-Dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide CAS No. 2380182-43-2](/img/structure/B2540268.png)
N'-(2,3-Dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2,3-Dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide is a chemical compound used in scientific research. It is a potent and selective inhibitor of a protein kinase known as cyclin-dependent kinase 4 (CDK4). This kinase plays an important role in cell cycle progression and is often overexpressed in cancer cells. N'-(2,3-Dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide has shown promising results in preclinical studies as a potential anticancer agent.
Mechanism of Action
N'-(2,3-Dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide works by inhibiting the activity of N'-(2,3-Dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide. This kinase is involved in the regulation of the cell cycle, and its overexpression is commonly observed in cancer cells. By inhibiting N'-(2,3-Dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide, N'-(2,3-Dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide can block the progression of the cell cycle and induce cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N'-(2,3-Dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, and it may have potential as an antiviral agent. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of N'-(2,3-Dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide is its potency and selectivity. It is a highly specific inhibitor of N'-(2,3-Dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide, which reduces the likelihood of off-target effects. However, one limitation of this compound is its poor solubility in aqueous solutions. This can make it difficult to administer in in vitro and in vivo experiments.
Future Directions
There are several future directions for research on N'-(2,3-Dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide. One area of interest is its potential as a combination therapy with other anticancer agents. It has been shown to enhance the effectiveness of chemotherapy drugs, and further studies could explore its potential in combination with other targeted therapies. Another area of interest is the development of more soluble analogs of this compound. This could improve its efficacy in in vitro and in vivo experiments. Finally, further studies could explore the potential of N'-(2,3-Dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide as an antiviral agent or as a neuroprotective agent in other neurodegenerative diseases.
Synthesis Methods
The synthesis of N'-(2,3-Dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide involves several steps. The starting materials are 2,3-dimethylbenzoyl chloride and 4-morpholin-4-ylthian-4-ylmethanol. These are reacted in the presence of a base such as triethylamine to form the intermediate product. This intermediate is then reacted with oxalyl chloride and a tertiary amine such as N-methylmorpholine to form the final product.
Scientific Research Applications
N'-(2,3-Dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, lung, and pancreatic cancer cells. In addition, it has been shown to enhance the effectiveness of other anticancer agents, such as chemotherapy drugs.
properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-15-4-3-5-17(16(15)2)22-19(25)18(24)21-14-20(6-12-27-13-7-20)23-8-10-26-11-9-23/h3-5H,6-14H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNCQMBMPFJKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2(CCSCC2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,3-dimethylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

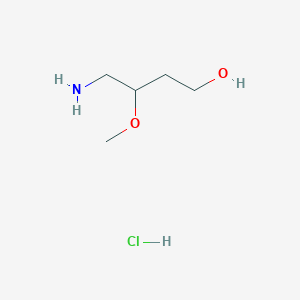
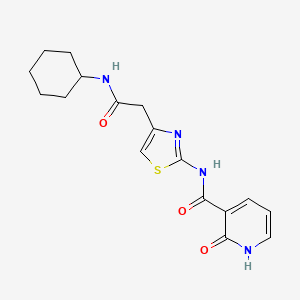
![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2540187.png)

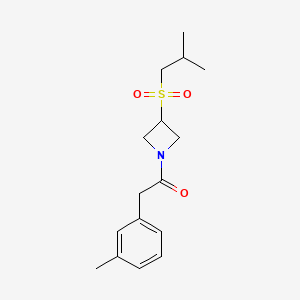
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2540195.png)
![5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2540196.png)
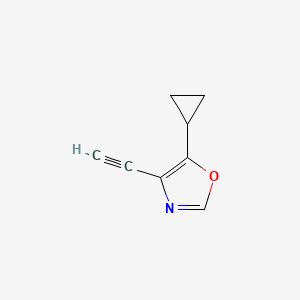
![methyl (2-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B2540199.png)

![1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2540201.png)
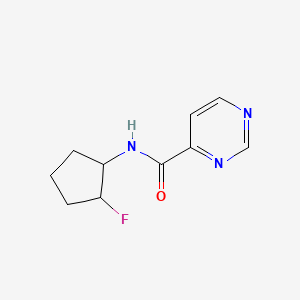
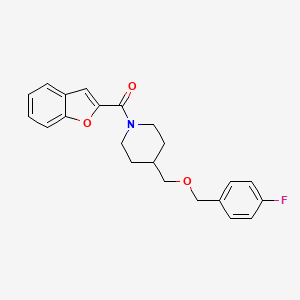
![N-(3-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2540208.png)